molecular formula C18H25Br2NO3 B1619446 Oxabrexine CAS No. 65415-42-1

Oxabrexine

Cat. No.: B1619446
CAS No.: 65415-42-1
M. Wt: 463.2 g/mol
InChI Key: RMBSXTDJPPLMFP-UHFFFAOYSA-N
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Description

Oxabrexine is a chemical compound with the molecular formula C₁₈H₂₅Br₂NO₃. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its high boiling point of 476.5°C at 760 mmHg and a vapor pressure of 3.03E-09 mmHg at 25°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxabrexine involves several steps, typically starting with the bromination of a suitable aromatic precursor. The general synthetic route can be summarized as follows:

    Bromination: The aromatic precursor undergoes bromination using bromine (Br₂) in the presence of a catalyst such as iron (Fe) to introduce bromine atoms at specific positions on the aromatic ring.

    Amination: The brominated intermediate is then reacted with cyclohexylmethylamine in the presence of a base like sodium hydroxide (NaOH) to form the corresponding amine derivative.

    Esterification: The final step involves esterification with ethyl chloroacetate in the presence of a base such as potassium carbonate (K₂CO₃) to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

Oxabrexine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding oxidized products.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles like hydroxide (OH⁻) or alkoxide (RO⁻).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Hydroxide (OH⁻), alkoxide (RO⁻)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Oxabrexine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Oxabrexine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Oxabrexine can be compared with other similar compounds, such as:

    Bromhexine: Another brominated compound used as a mucolytic agent.

    Ambroxol: A metabolite of Bromhexine with similar therapeutic effects.

    Guaifenesin: An expectorant with a different chemical structure but similar use in respiratory conditions.

This compound is unique due to its specific molecular structure, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

CAS No.

65415-42-1

Molecular Formula

C18H25Br2NO3

Molecular Weight

463.2 g/mol

IUPAC Name

ethyl 2-[2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]phenoxy]acetate

InChI

InChI=1S/C18H25Br2NO3/c1-3-23-17(22)12-24-18-13(9-14(19)10-16(18)20)11-21(2)15-7-5-4-6-8-15/h9-10,15H,3-8,11-12H2,1-2H3

InChI Key

RMBSXTDJPPLMFP-UHFFFAOYSA-N

SMILES

CCOC(=O)COC1=C(C=C(C=C1Br)Br)CN(C)C2CCCCC2

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1Br)Br)CN(C)C2CCCCC2

Origin of Product

United States

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